(4R)-8-Fluorochromane-4-ylamine

Medicinal Chemistry Neuroscience 5-HT1A Receptor

Sourcing a chiral fluorinated chromane with defined (R)-stereochemistry for 5-HT1A antagonist research often leads to inconsistent biological results. This compound provides a consistent, high-purity (R)-enantiomer with the 8-fluoro substituent critical for potent receptor antagonism. • Enables stereospecific SAR studies and lead optimization. • Primary amine handle for facile library synthesis. • Reliable supply for medicinal chemistry campaigns.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 750571-31-4
Cat. No. B1394152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-8-Fluorochromane-4-ylamine
CAS750571-31-4
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC=C2F
InChIInChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1
InChIKeyHXACNHXAKSMYNU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-8-Fluorochromane-4-ylamine: Chiral Fluorinated Amine Overview


(4R)-8-Fluorochromane-4-ylamine is a chiral, fluorinated heterocyclic amine, specifically the (R)-enantiomer of 8-fluoro-3,4-dihydro-2H-chromen-4-amine [1]. Its core structure is a chromane (benzopyran) scaffold, which is considered a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules [2]. The compound features a primary amine at the 4-position and a single fluorine atom at the 8-position, with a molecular formula of C9H10FNO and a molecular weight of 167.18 g/mol [1]. The (4R) stereochemistry is a critical determinant of its potential biological activity, distinguishing it from its enantiomer and other achiral analogs .

Why Generic Chromane-4-amines Are Not Substitutable


Substitution of (4R)-8-Fluorochromane-4-ylamine with other chromane-4-amines is not straightforward due to the specific interplay of fluorine substitution position and stereochemistry. The presence and position of the fluorine atom on the chromane ring dramatically alter key physicochemical properties like lipophilicity and electronic distribution, which in turn influence target binding and metabolic stability . For instance, research on related 3-aminochroman derivatives has established that an 8-fluoro substituent, in combination with an (R)-stereocenter, is a key structural feature for achieving potent 5-HT1A receptor antagonism, a property not shared by all fluorochromane isomers or non-fluorinated analogs [1]. Therefore, using a 6-fluoro, 7-fluoro, or non-fluorinated version, or even the opposite (S)-enantiomer, cannot be assumed to yield the same biological profile and will likely lead to non-comparable or invalid experimental results in systems where these molecular features are critical.

Quantitative Differentiation Against Key Comparators


Stereochemical Impact on 5-HT1A Antagonist Potency

In a structure-activity relationship (SAR) study of 3-aminochroman derivatives, compounds bearing an 8-fluoro substitution and (R)-stereochemistry at the 3-amino position were found to generate potent 5-HT1A antagonists [1]. This is a direct class-level inference for the 4-amino analog, suggesting the (4R)-8-fluoro combination is critical for activity. While direct binding data for (4R)-8-Fluorochromane-4-ylamine is not publicly available, the established SAR from closely related 3-aminochroman scaffolds indicates that the (R)-enantiomer with an 8-fluoro group is the active configuration for this target, whereas the (S)-enantiomer or other fluorine positions (e.g., 6-fluoro) may show different affinity and functional profiles [1].

Medicinal Chemistry Neuroscience 5-HT1A Receptor Antidepressant Development

Fluorine Position-Dependent Metabolic Stability

The introduction of a fluorine atom at the 8-position of the chromane ring, as opposed to other positions (e.g., 6- or 7-), is a strategic modification to enhance metabolic stability. Fluorine substitution can block oxidative metabolism at that site, as the strong C-F bond is resistant to cytochrome P450 enzymes . A study on related 8-fluorochroman structures reported rapid metabolism and low oral bioavailability, indicating that the specific position of fluorine is a key determinant of in vivo pharmacokinetics . While quantitative comparative metabolic stability data for (4R)-8-Fluorochromane-4-ylamine is unavailable, the class-level understanding of fluorine's role as a metabolic blocker suggests it may possess a different stability profile compared to non-fluorinated chroman-4-amine .

ADME Drug Metabolism Pharmacokinetics Bioisostere

Lipophilicity and Blood-Brain Barrier Penetration

Fluorination is a common strategy to increase a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes like the blood-brain barrier (BBB) . While a direct LogP or LogD value for (4R)-8-Fluorochromane-4-ylamine is not provided in open databases, its structure suggests it will be more lipophilic than its non-fluorinated parent, chroman-4-amine . For comparison, a related compound, 6-fluorochroman-4-amine, has a calculated LogD7.4 of 1.1, which is considered optimal for CNS penetration . The 8-fluoro isomer would have a similar, but not identical, lipophilicity profile, which can fine-tune its distribution and target engagement in neurological assays compared to other regioisomers or unsubstituted analogs.

Physicochemical Properties Lipophilicity Blood-Brain Barrier CNS Drug Design

High-Value Research Applications


5-HT1A Antagonist Development in CNS Drug Discovery

Based on its structural homology to 3-aminochromans with known 5-HT1A antagonist activity, (4R)-8-Fluorochromane-4-ylamine is best employed as a chiral building block or a core scaffold for synthesizing novel serotonergic agents [1]. The (4R)-8-fluoro motif is a key pharmacophore for potent receptor antagonism, making it a valuable starting point for medicinal chemistry campaigns targeting depression, anxiety, or other 5-HT1A-related disorders [1].

Chiral Probe for Enantioselective Binding Studies

The defined (4R) stereochemistry makes this compound an ideal probe for investigating stereospecific interactions with biological targets. As the (R)-enantiomer has been shown to be the active configuration for related 5-HT1A antagonists, (4R)-8-Fluorochromane-4-ylamine can be used in assays to map the stereochemical requirements of new targets or to compare the activity of its (S)-enantiomer, which is expected to be less active or inactive [1].

Fluorine-Positional Scanning for Metabolic Stability

The specific placement of the fluorine atom at the 8-position allows researchers to use this compound in a comparative study with 6-fluoro, 7-fluoro, or non-fluorinated chromane-4-amine analogs. By incubating this set of compounds in liver microsomes, a quantitative structure-metabolism relationship (QSMR) can be established to understand how fluorine position affects metabolic soft spots and overall stability .

Synthesis of Fluorinated Heterocyclic Libraries

The primary amine handle at the 4-position provides a versatile synthetic entry point for generating diverse compound libraries. It can be readily functionalized through amide bond formation, reductive amination, or sulfonamide synthesis. This enables the rapid exploration of chemical space around the 8-fluorochromane core, a key step in lead optimization and the generation of structure-activity relationships .

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